1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a purine base with an oxazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from simple starting materials such as formamide and cyanamide, which undergo cyclization to form the purine ring.
Oxazole Ring Formation: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Naphthalene Group Attachment: The naphthalene moiety can be attached through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine or oxazole rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting purine-related pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Oxazolo[4,5-b]pyridine: A compound with a similar oxazole ring structure.
Uniqueness
1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. Its naphthalene moiety, in particular, may enhance its interaction with aromatic systems, making it valuable for specific applications in materials science and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-12-13(2)28-20-22-18-17(25(12)20)19(26)24(21(27)23(18)3)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFAHNFKZKRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.